![molecular formula C27H26FN3O2S B2782525 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 866871-57-0](/img/structure/B2782525.png)
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is an organic compound belonging to the quinoline class of molecules. This compound is a unique blend of several functional groups, including a benzenesulfonyl group, a piperazine ring, and a fluoroquinoline moiety, making it an interesting candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline typically involves multi-step organic reactions. The process generally starts with the preparation of the fluoroquinoline core, followed by the introduction of the piperazine ring and finally, the sulfonyl group. Each step requires specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would leverage large-scale synthesis techniques involving automated reactors, precise monitoring systems, and optimization of reaction conditions to ensure consistent quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound can undergo various chemical reactions such as:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride can be used to reduce certain functional groups.
Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, given the diverse functional groups present.
Common Reagents and Conditions
Common reagents include:
Hydrogen peroxide for oxidation
Sodium borohydride for reduction
Halogens and acids for substitution reactions These reactions typically require specific conditions such as controlled temperatures (0-100°C), specific solvents (water, ethanol), and catalysts (palladium, platinum).
Major Products Formed
The major products depend on the specific reaction. For example, oxidation might introduce additional oxygen functionalities, while substitution can replace hydrogen atoms with other substituents like halogens.
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline finds applications in multiple fields:
Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biomolecules and cells.
Medicine: : Explored for its pharmacological properties, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets within cells. Its mechanism of action often involves binding to enzymes or receptors, altering their activity. The presence of the fluoroquinoline moiety suggests potential antibacterial activity by targeting bacterial DNA gyrase or topoisomerase IV.
Comparación Con Compuestos Similares
Compared to other fluoroquinolines, 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is unique due to the additional benzenesulfonyl and piperazine groups, which may enhance its reactivity and specificity. Similar compounds include:
Ciprofloxacin
Levofloxacin
Moxifloxacin These compounds also belong to the fluoroquinolone class but differ in their side chains and functional groups, leading to variations in their chemical properties and biological activities.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-19-8-11-25(20(2)16-19)30-12-14-31(15-13-30)27-23-17-21(28)9-10-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUWVYNBYTGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782443.png)
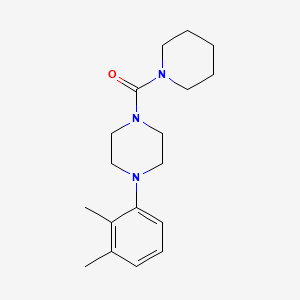
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)
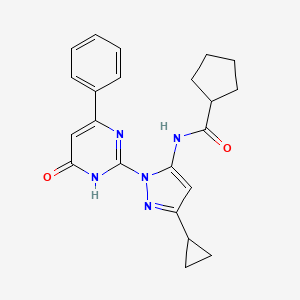
![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)
![N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2782453.png)
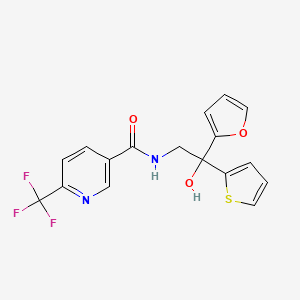
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline](/img/structure/B2782459.png)
![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)

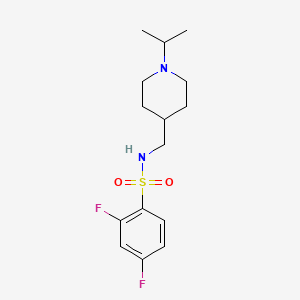
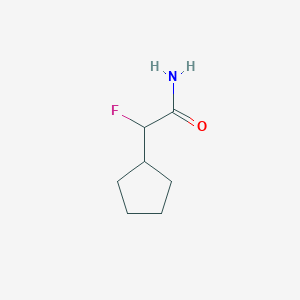
![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782465.png)
